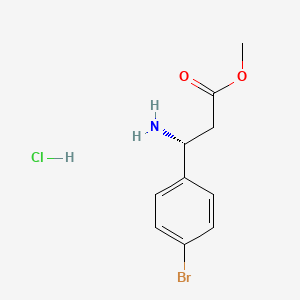![molecular formula C11H21NO3 B6156410 tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate CAS No. 1934483-16-5](/img/no-structure.png)
tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is a carbamate derivative . It is a structural isomer of tert-butyl carbamate (TBC). This compound is a white crystalline solid that is soluble in water and alcohols.
Synthesis Analysis
Tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized in three steps (40 % overall yield) from N, Ndibenzyl-2-benzyloxyacetamide starting with its reductive cyclopropanation . The first step involves the formation of a cyclopropane ring, followed by the addition of a hydroxymethyl group to the cyclopropane. The final step involves the addition of a tert-butyl carbamate group to the hydroxymethyl group .Molecular Structure Analysis
The molecular formula of this compound is C11H21NO3 . The molecular weight is 215.29 .Physical and Chemical Properties Analysis
This compound is a solid substance . The molecular weight of the compound is 221.25 .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate involves the protection of the amine group, followed by the alkylation of the protected amine with 1-(hydroxymethyl)cyclopropane-1-carboxylic acid, and deprotection of the resulting product.", "Starting Materials": [ "tert-butyl carbamate", "1-(hydroxymethyl)cyclopropane-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "triethylamine", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "water" ], "Reaction": [ "Protection of the amine group of tert-butyl carbamate with DCC and DMAP in dichloromethane to form tert-butyl N,N'-dicyclohexylcarbamate", "Alkylation of the protected amine with 1-(hydroxymethyl)cyclopropane-1-carboxylic acid in the presence of triethylamine in dichloromethane to form tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate", "Deprotection of the carbamate with hydrochloric acid in diethyl ether to form the final product", "Extraction of the product with sodium bicarbonate and water, followed by drying with magnesium sulfate and filtration", "Evaporation of the solvent and purification of the product by column chromatography using a mixture of dichloromethane and hexanes as the eluent" ] } | |
CAS-Nummer |
1934483-16-5 |
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-11(8-13)4-5-11/h13H,4-8H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
ONDZGGHOZJMCDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1(CC1)CO |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



